N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide
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Overview
Description
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide typically involves the condensation of thiophene derivatives with appropriate amines and carbonyl compounds. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods often require specific reaction conditions such as the use of sulfurizing agents like phosphorus pentasulfide and catalysts to facilitate the formation of the thiophene ring .
Chemical Reactions Analysis
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can occur at the thiophene ring.
Scientific Research Applications
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, while its anticancer properties could be attributed to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituted thiophene structure.
Tipepidine: An antitussive agent containing a thiophene nucleus.
These compounds share similar structural features but differ in their specific substitutions and biological activities, highlighting the unique properties of this compound .
Properties
IUPAC Name |
N,4,5-trimethyl-2-(thiophene-2-carbonylamino)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S2/c1-7-8(2)19-13(10(7)12(17)14-3)15-11(16)9-5-4-6-18-9/h4-6H,1-3H3,(H,14,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJWSUCCYOSFWLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC=CS2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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